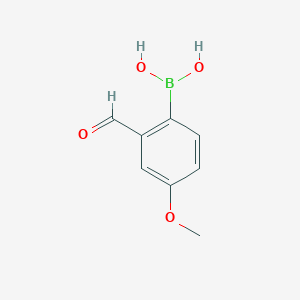

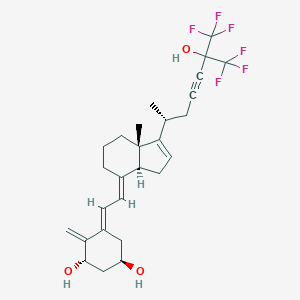

Tert-butyl (2-oxobutyl)carbamate

Descripción general

Descripción

Enantioselective Synthesis Analysis

The synthesis of tert-butyl (2-oxobutyl)carbamate derivatives has been explored in various contexts due to their utility in medicinal chemistry. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step, highlighting the importance of chiral intermediates in the development of CCR2 antagonists . Similarly, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate involved a Kulinkovich–Szymoniak cyclopropanation, demonstrating the scalability of such synthetic routes for pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are often characterized by their complex hydrogen-bonding patterns, as seen in the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates . The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate further exemplifies the precise stereochemistry required for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents, reacting with organometallics to yield N-(Boc)hydroxylamines, which are valuable building blocks in organic synthesis . The thionyl chloride-mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate showcases Boc-involved neighboring group participation, a strategy that enhances yield and simplifies purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are often elucidated through spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies on tert-butyl N-(thiophen-2yl)carbamate provide insights into the molecular vibrations, optimized geometric parameters, and electronic properties such as HOMO-LUMO energies . These studies are crucial for understanding the reactivity and stability of these compounds.

Aplicaciones Científicas De Investigación

Environmental Presence and Toxicology

Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to Tert-butyl (2-oxobutyl)carbamate, have been extensively studied for their environmental occurrence, fate, and toxicity. These compounds, due to their widespread use in industrial applications to prolong product shelf life, have raised concerns regarding environmental pollution and human health risks. Notably, studies have detected SPAs in various environmental matrices and human tissues, highlighting potential exposure pathways through food intake, dust ingestion, and the use of personal care products. The toxicological effects of SPAs, such as hepatic toxicity and endocrine-disrupting effects, underscore the need for further research into their environmental behaviors and the development of less harmful alternatives (Liu & Mabury, 2020).

Degradation and Remediation Techniques

The degradation of environmental pollutants structurally related to Tert-butyl (2-oxobutyl)carbamate, such as Methyl tert-butyl ether (MTBE), offers insights into potential remediation strategies. Cold plasma reactors have been explored for decomposing MTBE, demonstrating the feasibility of applying radio frequency (RF) plasma technology for environmental remediation. This method shows promise in converting MTBE into less harmful substances, indicating potential applications for similar compounds (Hsieh et al., 2011).

Moreover, the biodegradation and fate of ETBE, a compound related to Tert-butyl (2-oxobutyl)carbamate, in soil and groundwater, have been reviewed, identifying microorganisms capable of degrading ETBE under aerobic conditions. This research suggests that understanding the biodegradation pathways of such compounds can aid in developing effective bioremediation strategies for contaminated sites (Thornton et al., 2020).

Purification and Separation Methods

In the context of chemical engineering, the application of polymer membranes for the purification of fuel additives highlights innovative approaches to separating and purifying compounds like Tert-butyl (2-oxobutyl)carbamate. Pervaporation, a membrane process, has been identified as particularly effective for the selective separation of organic mixtures, offering insights into potential purification strategies for similar compounds (Pulyalina et al., 2020).

Propiedades

IUPAC Name |

tert-butyl N-(2-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEPSVDICKINTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614424 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-oxobutyl)carbamate | |

CAS RN |

400045-86-5 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)